molecular formula C12H13NaO2 B574533 Sodium 4-(3-methyl-2-buten-2-yl)benzoate CAS No. 162438-28-0

Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Cat. No.: B574533
CAS No.: 162438-28-0
M. Wt: 212.224
InChI Key: GIDCHVCGTPSFDB-UHFFFAOYSA-M
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Description

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is an organic compound with the molecular formula C12H13NaO2 and a molecular weight of 212.224. This compound is characterized by the presence of a benzoate group substituted with a 3-methyl-2-buten-2-yl moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-methyl-2-buten-2-ol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Sodium 4-(3-methyl-2-buten-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different substituted benzoates. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 4-(3-methyl-2-buten-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the manufacture of various industrial products, including polymers and resins.

Mechanism of Action

The mechanism of action of Sodium 4-(3-methyl-2-buten-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzoate group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The 3-methyl-2-buten-2-yl moiety may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Sodium 4-(3-methyl-2-buten-2-yl)benzoate can be compared with other similar compounds, such as:

    Sodium benzoate: A simple benzoate salt without the 3-methyl-2-buten-2-yl substitution.

    Sodium 4-(2-methyl-2-buten-2-yl)benzoate: A similar compound with a different alkyl substitution.

    Sodium 4-(3-methyl-2-penten-2-yl)benzoate: Another related compound with a different alkyl chain length. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

sodium;4-(3-methylbut-2-en-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCHVCGTPSFDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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